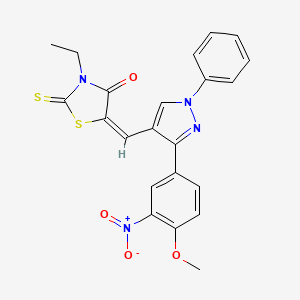

(E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5E)-3-ethyl-5-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S2/c1-3-24-21(27)19(32-22(24)31)12-15-13-25(16-7-5-4-6-8-16)23-20(15)14-9-10-18(30-2)17(11-14)26(28)29/h4-13H,3H2,1-2H3/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHQCRVNLJSLA-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one represents a novel thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones, particularly those with pyrazole moieties, are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a thiazolidinone core substituted with an ethyl group and a pyrazole ring bearing a methylene bridge. The presence of the 4-methoxy-3-nitrophenyl group significantly influences its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 125 µg/mL, indicating their efficacy in combating bacterial infections .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.5 |

| 2 | Pseudomonas aeruginosa | 125 |

| 3 | Escherichia coli | 62.5 |

Antifungal Activity

Thiazolidinones have also demonstrated antifungal properties. The compound under discussion has been evaluated for its activity against Candida species, showing promising results with MIC values comparable to established antifungal agents .

Anticancer Activity

In vitro studies have reported that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values in the nanomolar range against breast cancer cell lines (MCF-7) and colorectal cancer cells (HT-29). Selectivity indices suggest that these compounds preferentially target cancer cells over normal cells .

| Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 0.16 | 10 |

| HT-29 | 0.12 | 12 |

The biological activity of thiazolidinone derivatives can be attributed to several mechanisms:

- Kinase Inhibition : Some studies indicate that these compounds may inhibit specific kinases involved in cell signaling pathways, which is crucial for bacterial survival and proliferation .

- Biofilm Disruption : The ability to inhibit biofilm formation has been noted, particularly against Staphylococcus epidermidis, which is significant in treating chronic infections .

- Antioxidant Properties : Thiazolidinones often exhibit antioxidant activities that contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of thiazolidinone derivatives:

- In Vivo Studies : Animal models have demonstrated the potential of these compounds in reducing tumor size and improving survival rates in cancer-bearing subjects.

- Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of thiazolidinone-based therapies for various infections and cancers.

Scientific Research Applications

Anti-HIV Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as anti-HIV agents. The compound's structure allows it to interact with the HIV gp41 protein, which is crucial for viral entry into host cells. Molecular docking studies have demonstrated that derivatives containing the thiazolidinone scaffold can effectively bind to the gp41 binding pocket, suggesting a pathway for developing new HIV entry inhibitors . However, while some derivatives showed promise in vitro, toxicity issues have limited their clinical applicability .

Enzyme Inhibition

Thiazolidinone derivatives have been investigated for their inhibitory effects on key enzymes involved in various diseases:

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Compounds derived from 2-thioxothiazolidin-4-one have shown significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating Alzheimer's disease. In particular, certain derivatives exhibited IC50 values lower than those of established drugs like rivastigmine, indicating their potential as effective therapeutic agents .

- Aldose Reductase Inhibition : Another application involves the inhibition of aldose reductase, an enzyme implicated in diabetic complications such as cataracts. Certain thiazolidinone derivatives demonstrated selective inhibition of aldose reductase, leading to improved metabolic parameters in diabetic models . This suggests a therapeutic avenue for managing diabetes-related complications.

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has been extensively studied:

- Cytotoxicity Against Cancer Cell Lines : Various studies have reported the cytotoxic effects of thiazolidinone compounds against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Compounds have shown IC50 values in the low micromolar range, indicating potent anticancer activity . The structure-activity relationship analyses suggest that specific substitutions on the thiazolidinone scaffold enhance cytotoxicity and selectivity towards cancer cells.

Structure-Activity Relationship (SAR)

The effectiveness of (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can be attributed to its unique structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazolidinone Core | Essential for biological activity; acts as a scaffold for modifications. |

| Substituents on Aromatic Rings | Influence binding affinity and selectivity towards target enzymes or receptors. |

| Methylene Linker | Enhances flexibility and interaction with biological targets. |

Case Study 1: Development of Anti-HIV Agents

In a study focusing on thiazolidinone derivatives as HIV inhibitors, researchers synthesized several compounds and assessed their binding affinity to gp41 through molecular docking simulations. The results indicated that modifications at specific positions significantly enhanced binding interactions, although subsequent biological testing revealed high cytotoxicity levels that hindered further development .

Case Study 2: Alzheimer’s Disease Treatment

A series of 2-thioxothiazolidin-4-one derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. The most promising compounds showed dual inhibition capabilities with low IC50 values, suggesting their potential utility in treating Alzheimer’s disease . The findings support further exploration of these derivatives in preclinical models.

Case Study 3: Cancer Therapeutics

Research has demonstrated that certain thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one compound showed an IC50 value of 0.16 µM against MCF-7 cells, indicating strong anticancer potential. The study emphasized the need for further investigation into the selectivity and mechanism of action of these compounds .

Chemical Reactions Analysis

2.2. Reaction Mechanisms

The mechanisms of reactions involving this compound can be complex due to its multiple functional groups:

-

Nucleophilic Attack : The nucleophilic sites on the pyrazole ring can react with electrophiles, leading to various substitution reactions.

-

Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups (like nitro groups) on the aromatic ring can influence reactivity towards electrophiles.

2.3. Stability and Reactivity

The stability of (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is influenced by:

-

Functional Groups : The presence of methoxy and nitro groups can enhance its reactivity in electrophilic substitution reactions.

-

Solvent Effects : Solvent polarity can significantly affect reaction rates and product distributions.

3.1. Pharmacological Potential

Research indicates that compounds similar to (E)-3-ethyl-5-(...) exhibit significant biological activities, including:

-

Anticancer properties

-

Anti-inflammatory effects

-

Antimicrobial activities

These activities are often linked to their ability to interact with specific biological targets, potentially leading to therapeutic applications.

3.2. Experimental Findings

Recent studies have shown that derivatives of thiazolidinones possess a wide range of pharmacological activities:

| Compound | Activity | Reference |

|---|---|---|

| 5-Pyrazolyl-methylene derivatives | Antitumor | |

| Nitro-substituted pyrazoles | Anti-inflammatory | |

| Thiazolidinones | Antimicrobial |

These findings suggest that (E)-3-ethyl... could be further explored for drug development.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor and a pyrazole carbaldehyde derivative. Key steps include:

- Step 1 : Preparation of the pyrazole-4-carbaldehyde intermediate via Suzuki coupling or Ullmann reactions to introduce the 4-methoxy-3-nitrophenyl group .

- Step 2 : Condensation with 3-ethyl-2-thioxothiazolidin-4-one under reflux in ethanol or DMF, using piperidine or acetic acid as a catalyst to favor the (E)-isomer .

- Optimization : Solvent choice (polar aprotic solvents improve yield), temperature control (70–90°C), and chromatographic purification (silica gel with ethyl acetate/hexane) are critical for purity ≥95% .

Q. How can researchers confirm the stereochemical configuration (E vs. Z) of the methylene group in this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare coupling constants (J) of the methylene protons. For the (E)-isomer, J values typically range from 12–16 Hz due to trans-vicinal coupling .

- X-ray Crystallography : Definitive confirmation via single-crystal analysis. The (E)-configuration shows a dihedral angle >150° between the thiazolidinone and pyrazole rings .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to resolve impurities .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak ([M+H]+) and isotopic pattern matching the theoretical formula .

Q. How does the nitro group at the 3-position of the phenyl ring influence chemical reactivity?

- Methodological Answer : The nitro group is electron-withdrawing, enhancing the electrophilicity of the pyrazole ring. This facilitates nucleophilic substitutions (e.g., with amines or thiols) and stabilizes intermediates in multi-step syntheses. Reactivity can be modulated by reducing the nitro group to an amine for further derivatization .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer activity) to minimize variability .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for discrepancies in in vivo vs. in vitro results .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or EGFR. The pyrazole and thioxothiazolidinone moieties show high affinity for hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS to validate docking results .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Fragment Replacement : Systematically modify substituents (e.g., replace methoxy with ethoxy or nitro with cyano) and assay for activity changes .

- 3D-QSAR : Generate CoMFA or CoMSIA models using steric, electrostatic, and hydrophobic fields to guide rational design .

Q. How can researchers address poor aqueous solubility during formulation studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) using emulsion-solvent evaporation, achieving >80% encapsulation efficiency .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in HCl (pH 2) and monitor via HPLC. The thioxothiazolidinone ring hydrolyzes to a thiol-carboxylic acid derivative, confirmed by LC-MS .

- Protection Strategies : Use enteric coatings (e.g., Eudragit L100) to prevent gastric degradation in oral delivery .

Q. How can isotope-labeling studies track metabolic pathways in vivo?

- Methodological Answer :

- Synthesis of ¹³C-Labeled Analog : Introduce ¹³C at the ethyl group via a labeled ethyl iodide reagent .

- Mass Spectrometry Imaging : Use MALDI-TOF to map metabolite distribution in rodent tissues, identifying primary metabolites like sulfonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.